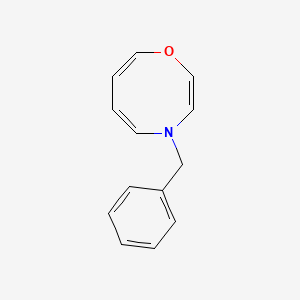

4-Benzyl-4H-1,4-oxazocine

Description

Structure

3D Structure

Properties

CAS No. |

89462-56-6 |

|---|---|

Molecular Formula |

C13H13NO |

Molecular Weight |

199.25 g/mol |

IUPAC Name |

4-benzyl-1,4-oxazocine |

InChI |

InChI=1S/C13H13NO/c1-2-6-13(7-3-1)12-14-8-4-5-10-15-11-9-14/h1-11H,12H2 |

InChI Key |

MVFUVJNEECKENV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC=COC=C2 |

Origin of Product |

United States |

Synthesis and Characterization of 4 Benzyl 4h 1,4 Oxazocine

Synthetic Methodologies

A general synthetic approach to a related benzoxazocine structure, 7-Methyl-6-phenyl-5,6-dihydro-2H-benzo[b] oxazocine-8-carboxylic acid ethyl ester, involves a multi-step sequence that could potentially be adapted for the synthesis of 4-Benzyl-4H-1,4-oxazocine. One such reported synthesis utilizes a one-pot cascade operation. While the specific reactants would differ, the general strategy of building the heterocyclic ring through sequential bond formations is a common theme in oxazocine synthesis.

Another relevant synthetic strategy involves the DABCO-catalyzed reaction of 1-benzylquinolin-1-ium bromide with a nucleophile in an aqueous medium to form a benzonaphthooxazocine derivative. This highlights the use of N-benzyl substituted precursors in the formation of oxazocine ring systems.

Spectroscopic Data and Structural Elucidation (NMR, IR, Mass Spectrometry)

The structural elucidation of oxazocine derivatives relies heavily on modern spectroscopic techniques. While specific data for 4-Benzyl-4H-1,4-oxazocine is not available, the data for a representative analogue, 7-Methyl-6-phenyl-5,6-dihydro-2H-benzo[b] oxazocine-8-carboxylic acid ethyl ester , is presented below to illustrate the expected spectroscopic features.

Table 1: 1H NMR Spectroscopic Data

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

| 7.79 | d | 8.8 | Aromatic-H |

| 7.20 | t | 7.6 | Aromatic-H |

| 6.92 | d | 8.8 | Aromatic-H |

| 6.75 | t | 7.2 | Aromatic-H |

| 6.48 | d | 8.4 | Aromatic-H |

| 6.00 | br d | 10.4 | Olefinic-H |

| 5.85-5.81 | m | Olefinic-H | |

| 4.67 | m | OCH2CH=CH | |

| 4.31 | q | 7.2 | OCH2CH3 |

| 4.30 | m | NCH2 | |

| 3.97 | m | NCH2 | |

| 2.32 | s | Ar-CH3 | |

| 1.38 | t | 7.2 | OCH2CH3 |

Table 2: 13C NMR Spectroscopic Data

| Chemical Shift (δ ppm) | Assignment |

| 167.4 | C, O-C=O |

| 159.2 | C |

| 147.2 | C |

| 142.5 | C |

| 132.7 | CH |

| 132.1 | C |

| 130.2 | CH |

| 129.4 | CH, 2 x CH |

| 125.8 | CH |

| 124.6 | C |

| 118.4 | CH |

| 117.6 | CH |

| 112.4 | CH |

| 65.4 | CH2, OCH2 |

| 60.6 | CH2, OCH2CH3 |

| 50.1 | CH2, NCH2 |

| 15.3 | CH3, Ar-CH3 |

| 14.4 | CH3, OCH2CH3 |

Table 3: IR and Mass Spectrometry Data

| Spectroscopic Technique | Data |

| IR (neat, νmax, cm-1) | 3030, 2978, 1712 (O-C=O), 1597, 1500, 1105, 1022, 746, 692 |

| GCMS (m/z) | 323.20 (M+), calculated for C20H21NO3: 323.3857 |

Chemical Properties and Reactivity

Key Chemical Reactions

The reactivity of the 4H-1,4-oxazocine core is expected to be characterized by reactions typical of enamines and vinyl ethers due to the arrangement of the nitrogen and oxygen atoms relative to the double bonds. Potential reactions could include:

Addition Reactions: The double bonds in the oxazocine ring would be susceptible to electrophilic addition.

Ring-Opening Reactions: Under certain conditions, such as treatment with strong acids or bases, the heterocyclic ring could undergo cleavage.

Reactions at the Nitrogen Atom: The lone pair on the nitrogen atom, while part of the extended pi system, could still exhibit nucleophilic character, allowing for reactions such as alkylation or acylation, though this would be influenced by the existing benzyl group.

Cycloaddition Reactions: The diene-like portion of the ring system could potentially participate in cycloaddition reactions.

An in-depth exploration of the advanced synthetic methodologies for constructing the 4-Benzyl-4H-1,4-oxazocine scaffold and its related eight-membered heterocyclic analogs is presented. This article focuses exclusively on the chemical synthesis strategies as outlined, providing a detailed overview of current and innovative approaches in the field of organic chemistry.

Advanced Spectroscopic and Crystallographic Characterization of 4 Benzyl 4h 1,4 Oxazocine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. Through the analysis of various NMR experiments, the complete chemical structure of 4-benzyl-4H-1,4-oxazocine derivatives can be pieced together with high confidence.

¹H NMR spectroscopy provides detailed information about the proton environment in a molecule. In the case of 4-benzyl-4H-1,4-oxazocine derivatives, the ¹H NMR spectrum reveals characteristic signals for the benzyl (B1604629) group protons and the protons on the oxazocine ring.

The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.00–7.50 ppm. The benzylic methylene (B1212753) protons (N-CH₂-Ph) are expected to show a singlet or a set of doublets depending on their chemical environment and coupling partners. For instance, in 2,3,4-triaryl-5,6,7,8-tetrahydro-4H-1,4-oxazocines, the aromatic protons appear as a multiplet around δ 6.90-7.00 ppm.

The protons on the oxazocine ring itself exhibit distinct chemical shifts. The methylene protons adjacent to the nitrogen (N-CH₂) and oxygen (O-CH₂) atoms in saturated or partially saturated derivatives are typically found in the δ 3.50–4.50 ppm region as multiplets. For example, in 2,3,4-triphenyl-5,6,7,8-tetrahydro-4H-1,4-oxazocine, the N-CH₂ and O-CH₂ protons appear as a multiplet at δ 4.10 ppm. The specific chemical shifts and coupling constants are highly dependent on the substitution pattern and the conformation of the eight-membered ring.

Table 1: Typical ¹H NMR Chemical Shifts for 4-Benzyl-4H-1,4-oxazocine Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Protons (Benzyl & other Aryl) | 6.90 - 7.60 |

| Benzylic Protons (N-CH₂-Ph) | ~4.00 - 4.50 |

| Oxazocine Ring Protons (N-CH₂, O-CH₂) | 3.50 - 4.30 |

Note: Chemical shifts are approximate and can vary based on the solvent and specific substituents on the derivative.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR are indicative of the type of carbon atom (aliphatic, olefinic, aromatic, carbonyl, etc.).

For 4-benzyl-4H-1,4-oxazocine derivatives, the aromatic carbons of the benzyl group and any other aryl substituents typically resonate in the δ 120–140 ppm region. The benzylic carbon (N-C H₂-Ph) would appear in the aliphatic region, typically around δ 50–60 ppm. The carbons of the oxazocine ring adjacent to the heteroatoms (N-C H₂ and O-C H₂) are also found in the aliphatic region, with those next to oxygen appearing further downfield (δ 60–80 ppm) compared to those next to nitrogen. In a series of annulated oxazocine derivatives, the carbon signals were assigned with the aid of DEPT-135 experiments, which differentiate between CH, CH₂, and CH₃ groups. For example, in a 7-methyl-6-phenyl-5,6-dihydro-2H-benzo[b] oxazocine derivative, the OCH₂ and NCH₂ carbons were observed at δ 65.4 and 50.1 ppm, respectively.

Table 2: Typical ¹³C NMR Chemical Shifts for 4-Benzyl-4H-1,4-oxazocine Derivatives

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Carbons | 110 - 160 |

| Benzylic Carbon (N-C H₂-Ph) | 50 - 60 |

| Oxazocine Ring Carbons (O-C H₂) | 65 - 80 |

| Oxazocine Ring Carbons (N-C H₂) | 45 - 60 |

Note: Chemical shifts are approximate and can vary based on the solvent and specific substituents on the derivative.

Two-dimensional (2D) NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguously establishing the connectivity of atoms within the molecule. HMBC reveals correlations between protons and carbons that are separated by two or three bonds.

This technique would be instrumental in confirming the attachment of the benzyl group to the nitrogen atom of the oxazocine ring by observing a correlation between the benzylic protons (N-CH₂) and the quaternary aromatic carbon of the benzyl group, as well as the carbons of the oxazocine ring adjacent to the nitrogen. Furthermore, HMBC can differentiate between isomers by showing long-range correlations that are unique to a specific arrangement of atoms. Other 2D NMR experiments like COSY (Correlation Spectroscopy) would establish proton-proton coupling networks within the oxazocine ring and the benzyl group, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, confirming the assignments made from the 1D spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation pattern. For derivatives of 4-benzyl-4H-1,4-oxazocine, techniques like Electrospray Ionization (ESI-MS) are commonly used.

The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which confirms the molecular formula of the synthesized derivative. For example, the mass spectrum of 2,3,4-triphenyl-5,6,7,8-tetrahydro-4H-1,4-oxazocine showed a molecular ion peak at m/z 341, corresponding to its molecular weight. The fragmentation pattern can also provide valuable structural information. A common fragmentation for 4-benzyl derivatives is the cleavage of the benzyl group, leading to a prominent peak corresponding to the benzyl cation (m/z 91) or the loss of a benzyl radical from the molecular ion.

Table 3: Mass Spectrometry Data for Selected Oxazocine Derivatives

| Compound | Molecular Formula | Calculated Mass | Observed m/z ([M]⁺ or [M+H]⁺) |

|---|---|---|---|

| 2,3,4-Triphenyl-5,6,7,8-tetrahydro-4H-1,4-oxazocine | C₂₄H₂₃NO | 341.45 | 341 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and simple method for identifying the presence of specific functional groups in a molecule. The IR spectrum of a 4-benzyl-4H-1,4-oxazocine derivative would exhibit characteristic absorption bands.

The C-O-C stretching vibration of the ether linkage in the oxazocine ring is typically observed in the range of 1050–1250 cm⁻¹. The C-N stretching vibration of the amine functionality would appear in a similar region. Aromatic C=C stretching vibrations from the benzyl group and any other aryl substituents are expected in the 1400–1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic rings are seen above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methylene groups appear just below 3000 cm⁻¹. For instance, in 2,3,4-triphenyl-5,6,7,8-tetrahydro-4H-1,4-oxazocine, a characteristic C=C stretching vibration was observed at 1605 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for 4-Benzyl-4H-1,4-oxazocine Derivatives

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-O-C Ether Stretch | 1050 - 1250 |

X-ray Crystallography for Solid-State Structural Determination

Elucidation of Bond Lengths, Bond Angles, and Dihedral Angles

A definitive determination of bond lengths, bond angles, and dihedral angles requires single-crystal X-ray diffraction analysis. As of the latest literature reviews, specific crystallographic data for 4-Benzyl-4H-1,4-oxazocine has not been reported. Consequently, a precise tabulation of these geometric parameters for this particular molecule is not possible at present.

However, studies on analogous compounds offer valuable reference points. For instance, the crystallographic analysis of N-tosyl-1,4-oxazocine has provided concrete data on the geometry of the 1,4-oxazocine ring when substituted with a tosyl group at the nitrogen atom. It is important to note that the electronic and steric properties of a benzyl group differ from those of a tosyl group, which would result in variations in the specific bond lengths and angles in 4-Benzyl-4H-1,4-oxazocine. Theoretical calculations, such as those using density functional theory (DFT), could provide predicted values for these parameters in the absence of experimental data.

To illustrate the type of data obtained from crystallographic studies of related compounds, the following table presents hypothetical data based on general values for similar chemical bonds.

Hypothetical Bond Lengths for 4-Benzyl-4H-1,4-oxazocine This table is for illustrative purposes and does not represent experimental data.

| Bond | Expected Length (Å) |

|---|---|

| C-O | 1.36 - 1.43 |

| C-N | 1.35 - 1.47 |

| C=C | 1.33 - 1.35 |

| C-C (benzyl) | ~1.51 |

Hypothetical Bond Angles for 4-Benzyl-4H-1,4-oxazocine This table is for illustrative purposes and does not represent experimental data.

| Angle | Expected Value (°) |

|---|---|

| C-O-C | 115 - 120 |

| C-N-C | 118 - 122 |

| O-C-C | 110 - 120 |

Hypothetical Dihedral Angles for the 1,4-Oxazocine Ring This table is for illustrative purposes and does not represent experimental data.

| Dihedral Angle | Expected Range (°) |

|---|---|

| C-O-C-C | 40 - 70 |

| O-C-C=C | 0 - 20 |

| C-C=C-N | 0 - 20 |

Analysis of Conformational Features in the Crystalline State

The eight-membered 1,4-oxazocine ring possesses significant conformational flexibility. Potential conformations include various boat, chair, and twist forms. The conformation adopted in the solid state is a result of a delicate balance between intramolecular forces, such as steric hindrance and electronic effects, and intermolecular forces within the crystal lattice.

While a crystal structure of 4-benzyl-2H-benzo[b] Current time information in Bangalore, IN.thiazin-3(4H)-one, a related benzothiazine derivative, shows a twisted boat conformation for the thiazine (B8601807) ring, this provides only a general indication for an eight-membered heterocyclic system. More relevantly, the X-ray crystal structure of N-tosyl-1,4-oxazocine reveals a nonplanar and highly irregular conformation, which underscores the complexity of these ring systems.

Based on the analysis of related structures, it is reasonable to infer that the 1,4-oxazocine ring in 4-Benzyl-4H-1,4-oxazocine would adopt a non-planar conformation. This is likely to be a distorted boat-like or chair-like arrangement to accommodate the sizable benzyl group and to alleviate torsional strain within the ring. A definitive conformational analysis, however, awaits detailed experimental studies, such as single-crystal X-ray diffraction, or high-level computational modeling of the 4-Benzyl-4H-1,4-oxazocine molecule.

Theoretical and Computational Studies on the 4 Benzyl 4h 1,4 Oxazocine System

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are fundamental tools for exploring the electronic characteristics of molecular systems. For 4-Benzyl-4H-1,4-oxazocine, these studies provide a detailed picture of its geometry, stability, and reactive sites.

Density Functional Theory (DFT) is a computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. Calculations for systems analogous to 4-Benzyl-4H-1,4-oxazocine are typically performed using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost. The optimization process calculates the electronic energy of the molecule, adjusting bond lengths, bond angles, and dihedral angles until a minimum energy conformation is found.

For 4-Benzyl-4H-1,4-oxazocine, the geometry optimization would reveal the precise spatial arrangement of the eight-membered oxazocine ring and the appended benzyl (B1604629) group. The planarity of the heterocyclic ring and the orientation of the benzyl substituent relative to the ring are key structural parameters determined through this process. Theoretical calculations on related heterocyclic structures, such as dihydrofuro[3,4-d]pyrimidine-3(4H)carboxylate and various oxazine (B8389632) derivatives, provide reference points for the expected structural parameters.

Table 1: Predicted Optimized Geometrical Parameters for 4-Benzyl-4H-1,4-oxazocine based on DFT Calculations. Note: These values are representative and based on calculations of analogous heterocyclic systems.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=C (oxazocine ring) | 1.36 - 1.38 |

| C-N (oxazocine ring) | 1.38 - 1.42 | |

| C-O (oxazocine ring) | 1.37 - 1.40 | |

| N-CH₂ (benzyl) | 1.45 - 1.47 | |

| C-C (benzyl ring) | 1.39 - 1.41 | |

| **Bond Angles (°) ** | C-N-C (in ring) | 118 - 122 |

| C-O-C (in ring) | 115 - 119 | |

| C-N-CH₂ (benzyl) | 117 - 120 | |

| Dihedral Angles (°) | C-N-C-C (ring torsion) | Varies with conformation |

Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is associated with the molecule's nucleophilicity. Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, with its energy level indicating the molecule's electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. In computational studies of related heterocyclic compounds, the HOMO is often localized over the electron-rich parts of the molecule, such as the heteroatoms and π-systems, while the LUMO is distributed over the electron-deficient regions. For 4-Benzyl-4H-1,4-oxazocine, the HOMO is expected to be distributed across the oxazocine ring and the benzyl group's phenyl ring, while the LUMO would also involve these conjugated systems.

Table 2: Predicted Frontier Molecular Orbital Energies for 4-Benzyl-4H-1,4-oxazocine. Note: Values are hypothetical, based on published data for similar aromatic heterocycles, and are expressed in electron volts (eV).

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.5 to -6.2 | Highest Occupied Molecular Orbital; relates to nucleophilicity |

| LUMO | -1.0 to -1.8 | Lowest Unoccupied Molecular Orbital; relates to electrophilicity |

| HOMO-LUMO Gap (ΔE) | 3.7 to 4.8 | Energy difference; indicates chemical reactivity and stability |

Key descriptors include:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Global Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Global Softness (S): The reciprocal of global hardness (S = 1/η), it indicates the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge. It is calculated as ω = μ² / (2η).

These parameters allow for a comparative analysis of the reactivity of different molecules. A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Table 3: Calculated Global Reactivity Descriptors for 4-Benzyl-4H-1,4-oxazocine. Note: These values are derived from the representative FMO energies in Table 2.

| Descriptor | Formula | Predicted Value Range | Chemical Interpretation |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.25 to -4.00 eV | Tendency to donate/accept electrons |

| Global Hardness (η) | (E_LUMO - E_HOMO) / 2 | 1.85 to 2.40 eV | Resistance to charge transfer |

| Global Softness (S) | 1 / η | 0.42 to 0.54 eV⁻¹ | Capacity to accept electrons |

| Electrophilicity Index (ω) | μ² / (2η) | 2.19 to 4.32 eV | Overall electrophilic nature |

Conformational Analysis of Eight-Membered Oxazocine Rings in Solution and Gas Phase

Eight-membered rings, classified as medium-sized rings, are conformationally complex due to a large number of possible low-energy structures and the potential for transannular interactions (steric hindrance across the ring). Their conformational preferences are typically governed by the avoidance of these unfavorable interactions. Common conformations for cyclooctane, the parent carbocycle, include the boat-chair (the most stable), chair-chair, and boat-boat forms.

For the 4H-1,4-oxazocine ring, the presence of heteroatoms (nitrogen and oxygen) and double bonds introduces additional complexity. The specific conformation of the 4-Benzyl-4H-1,4-oxazocine system would be influenced by the steric bulk of the benzyl group and the electronic effects of the heteroatoms. Computational studies on related eight-membered heterocyclic systems, such as cyclized NK1 antagonists containing an 8-membered ring, have been used to predict the most stable conformers and understand their properties. Furthermore, NMR studies on a hexahydro-2H-1,4-oxazocine derivative suggested a twist-boat-chair conformation in a chloroform (B151607) solution. The analysis, whether in the gas phase or in a solvent, would likely reveal a preference for a conformation that minimizes steric clash between the benzyl group and the protons on the oxazocine ring.

Assessment of Aromaticity and Electronic Delocalization within 4H-1,4-Oxazocine Frameworks

Aromaticity is a property of cyclic, planar, and fully conjugated molecules that results in enhanced stability. According to Hückel's rule, a molecule is aromatic if it possesses 4n+2 π-electrons, where 'n' is a non-negative integer.

The parent 4H-1,4-oxazocine ring has the potential for aromaticity. It is a cyclic, eight-membered ring containing three double bonds (6 π-electrons). If the ring can adopt a planar conformation, and both the nitrogen and oxygen atoms contribute a lone pair of electrons to the π-system (4 π-electrons), the total count would be 10 π-electrons. This fits Hückel's rule for n=2 (4(2)+2 = 10), suggesting potential aromatic character. This is analogous to the aromaticity observed in furan (B31954) and pyrrole, where heteroatom lone pairs participate in the π-system.

However, achieving planarity in an eight-membered ring is energetically demanding. Computational studies would be required to calculate aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS), to quantify the degree of aromatic character and electronic delocalization. The presence of the benzyl group on the nitrogen atom could further influence the planarity and, consequently, the aromaticity of the oxazocine ring.

Molecular Modeling of Intermolecular Interactions for Oxazocine Derivatives

Molecular modeling techniques are employed to understand how molecules interact with each other, which is crucial for predicting the physical properties of materials in the solid state. For 4-Benzyl-4H-1,4-oxazocine derivatives, key intermolecular interactions would include van der Waals forces, dipole-dipole interactions, and potential π-stacking.

Chemical Reactivity and Transformations of the 4 Benzyl 4h 1,4 Oxazocine Scaffold

Ring-Opening Reactions and Subsequent Transformations

The susceptibility of the 1,4-oxazocine ring to undergo cleavage is a notable aspect of its chemistry, often leading to the formation of functionalized acyclic or alternative heterocyclic systems. The mode of ring-opening is highly dependent on the substitution pattern of the oxazocine ring and the nature of the reagents employed.

In a study involving 3-substituted 4-isoxazolines, which can be considered related structures, ring-opening was observed to proceed through intermediate isoxazolinium salts, leading to the competitive formation of α,β-enones and enamines. The course of this rearrangement could be controlled by the substitution pattern and the experimental conditions. For instance, treatment of 3,3-disubstituted 4-isoxazolines with methyl iodide resulted in the formation of α,β-enones in excellent yields via an intermediate isoxazolinium salt.

Furthermore, a novel one-pot route for the synthesis of nonaromatic ring-fused 1,4-oxazepines and 1,4-oxazines has been developed from N-sulfonyl-1,2,3-triazoles and glycidols. This reaction involves a sequential rhodium(II)-catalyzed reaction followed by a regioselective Lewis acid-catalyzed intramolecular ring-opening of an epoxide. The regioselectivity of the epoxide ring-opening was found to be largely determined by the substituents on the glycidol, affording either seven-membered oxazepine or six-membered oxazine (B8389632) derivatives.

Regioselective Functionalization of the Benzyl (B1604629) Substituent

While direct studies on the regioselective functionalization of the benzyl substituent in 4-benzyl-4H-1,4-oxazocine are not available, general methodologies for the functionalization of benzyl groups in other heterocyclic systems can provide insights into potential transformations. The benzylic position is typically reactive towards a variety of transformations, including oxidation, halogenation, and metalation.

For instance, ferrocene-based N-heterocyclic carbenes (NHCs) bearing benzylic N-substituents have been synthesized and their reactivity explored. In one case, a thermally stable carbene was obtained with a mesityl-functionalized benzyl group (CH₂Mes). This suggests that the electronic and steric nature of the benzyl group can be modified to influence the stability and reactivity of the parent molecule.

Furthermore, methods for the preparation of benzylic zinc reagents demonstrate the potential for functionalization at the benzylic position. The reaction of benzylic chlorides with zinc dust and lithium chloride can provide the corresponding zinc reagents, which can then undergo further reactions such as copper(I)-mediated acylation.

Derivatization Strategies for Advanced Oxazocine Analogs

The synthesis of advanced oxazocine analogs often relies on the strategic derivatization of simpler precursors. These strategies can involve the introduction of various functional groups to modulate the electronic properties, steric hindrance, and biological activity of the resulting molecules.

One approach involves the reaction of N-propargylic β-enaminones with zinc chloride to undergo a 7-exo-dig cyclization, affording 2-methylene-2,3-dihydro-1,4-oxazepines in good to high yields. This method is general for a diverse range of substrates with high efficiency and broad functional group tolerance.

Another strategy involves the multicomponent reaction of 5-amino-3-methylisoxazole, salicylaldehyde, and N-aryl-3-oxobutanamides. Depending on the reaction conditions, this can lead to the formation of complex bridged isoxazolo-oxazocine systems, highlighting the potential for creating intricate molecular architectures from simple starting materials.

The following table provides examples of derivatization strategies for related heterocyclic systems that could potentially be adapted for the synthesis of advanced oxazocine analogs.

| Starting Material(s) | Reagents/Conditions | Product Type | Reference |

| N-propargylic β-enaminones | ZnCl₂, DCM or CHCl₃, reflux | 2-methylene-2,3-dihydro-1,4-oxazepines | |

| 5-amino-3-methylisoxazole, salicylaldehyde, N-(2-methoxyphenyl)-3-oxobutanamide | Ethyl alcohol, ultrasonication | N-(2-methoxyphenyl)-1,5-dimethyl-5,11-dihydro-4H-5,11-methanobenzo[g]isoxazolo[5,4-d] oxazocine-12-carboxamide |

Cycloaddition and Cycloreversion Reactions Involving the Oxazocine Core

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. While specific cycloaddition reactions involving the 4H-1,4-oxazocine core are not well-documented, related systems have been shown to participate in such transformations.

A palladium-catalyzed oxa-(4+4)-cycloaddition between 1-azadienes and (2-hydroxymethyl)allyl carbonates has been described for the synthesis of polycyclic 1,5-oxazocines. This reaction proceeds in good yields and demonstrates the feasibility of forming eight-membered oxazocine rings through cycloaddition pathways.

In a different approach, a metal-free [5+1] cycloaddition reaction of donor-acceptor aziridines with 2-(2-isocyanoethyl)indoles has been reported for the synthesis of 2H-1,4-oxazines. This method exhibits broad substrate scope and proceeds under mild conditions.

Furthermore, diastereoselective cascade cyclizations of diazoimides with alkylidenepyrazolones have been utilized to prepare pyrazole-fused oxa-bridged oxazocines. These reactions, catalyzed by Rh₂(OAc)₄, proceed with high diastereoselectivity to afford complex oxazocine structures.

The following table summarizes cycloaddition reactions leading to oxazocine and related heterocyclic systems.

| Reactants | Catalyst/Conditions | Product Type | Reference |

| 1-Azadienes, (2-Hydroxymethyl)allyl carbonates | Pd catalyst | Polycyclic 1,5-oxazocines | |

| Donor-acceptor aziridines, 2-(2-Isocyanoethyl)indoles | Metal-free, mild conditions | 2H-1,4-oxazines | |

| Diazoimides, Alkylidenepyrazolones | Rh₂(OAc)₄ | Pyrazole-fused oxa-bridged oxazocines |

Future Research Directions and Emerging Trends in 4 Benzyl 4h 1,4 Oxazocine Chemistry

Development of Innovative and Eco-Friendly Synthetic Methodologies

The construction of medium-sized rings like the 1,4-oxazocine core is a formidable challenge in synthetic organic chemistry due to unfavorable entropic and enthalpic factors. Future research will undoubtedly focus on the development of efficient, atom-economical, and environmentally benign methods for the synthesis of 4-Benzyl-4H-1,4-oxazocine and its derivatives.

Emerging trends point towards the increased utilization of green chemistry principles. For instance, the use of water as a solvent in the synthesis of related polycyclic naphthooxazocines has been shown to be highly effective, offering an eco-friendly alternative to hazardous organic solvents. One could envision adapting such aqueous media-based approaches for the synthesis of 4-Benzyl-4H-1,4-oxazocine. Another promising green technique is the use of solvent-free conditions, such as ball-milling, which has been successfully employed for the synthesis of other oxazocine derivatives. The application of microwave irradiation, which can significantly reduce reaction times and improve yields, also presents a viable and sustainable synthetic route.

Moreover, the development of novel catalytic systems is paramount. Ruthenium-catalyzed tandem N-H insertion/cyclization reactions have proven effective for the construction of 1,4-oxazines and could potentially be extended to the synthesis of their eight-membered ring counterparts. Similarly, gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides offers a pathway to highly substituted 4-benzyliden-2-aryl-4H-benzo[d] oxazines, a strategy that could be adapted for the target molecule. The exploration of multicomponent reactions, which allow for the construction of complex molecules in a single step from simple starting materials, is another exciting avenue. A novel isocyanate-based four-component reaction has been reported for the synthesis of a diverse array of oxazocine derivatives, highlighting the potential of this strategy.

Future synthetic strategies will likely involve a combination of these innovative approaches, aiming for high efficiency, selectivity, and sustainability. The table below summarizes potential eco-friendly synthetic methods applicable to 4-Benzyl-4H-1,4-oxazocine based on related systems.

| Synthetic Method | Key Features | Potential Starting Materials for 4-Benzyl-4H-1,4-oxazocine | Reference |

| Aqueous Media Synthesis | Use of water as a green solvent, operational simplicity. | N-benzyl protected amino alcohols and suitable dielectrophiles. | |

| Ball-Milling | Solvent-free, reduced waste, and shorter reaction times. | Solid-state reaction of appropriate precursors under mechanical stress. | |

| Microwave-Assisted Synthesis | Rapid heating, increased reaction rates, and higher yields. | Tandem C-alkylation/intramolecular O-alkylation of suitable precursors. | |

| Ruthenium Catalysis | Tandem reactions for efficient ring formation. | α-(N-benzylamino) ketones and diazo compounds. | |

| Gold Catalysis | Mild reaction conditions for cycloisomerization. | N-(2-alkynyl)aryl amides with a benzyl (B1604629) group on the nitrogen. | |

| Multicomponent Reactions | High atom economy and molecular diversity from simple precursors. | An aldehyde, a β-dicarbonyl compound, benzyl isocyanate, and a suitable fourth component. |

Rational Design of Oxazocine Architectures through Advanced Computational Approaches

The intricate interplay of conformational flexibility and electronic effects in the 4-Benzyl-4H-1,4-oxazocine ring system makes it an ideal candidate for investigation using advanced computational methods. The rational design of novel oxazocine architectures with tailored properties is a significant future research direction.

Computational tools such as Density Functional Theory (DFT) can be employed to probe the fundamental electronic structure and aromaticity of the 4H-1,4-oxazocine core. Preliminary discussions suggest that the 4H-1,4-oxazocine ring could exhibit some degree of aromaticity, a factor that would significantly influence its reactivity and properties. Detailed computational studies can provide a more definitive answer and elucidate the contributions of the nitrogen and oxygen lone pairs to the electronic system.

Furthermore, conformational analysis using molecular mechanics and molecular dynamics simulations will be crucial for understanding the three-dimensional shapes accessible to the 4-Benzyl-4H-1,4-oxazocine scaffold. This knowledge is vital for designing molecules that can adopt specific conformations required for biological activity or material applications. The benzyl group at the 4-position introduces additional conformational variables that need to be carefully considered.

Computational modeling will also be instrumental in predicting the reactivity and stability of new 4-Benzyl-4H-1,4-oxazocine derivatives, thereby guiding synthetic efforts towards the most promising targets. By simulating reaction pathways and transition states, researchers can gain insights into reaction mechanisms and predict the outcomes of unexplored transformations. This in-silico screening can save significant time and resources in the laboratory. The following table outlines key computational approaches and their potential applications in the study of 4-Benzyl-4H-1,4-oxazocine.

| Computational Method | Application in 4-Benzyl-4H-1,4-oxazocine Research | Expected Insights |

| Density Functional Theory (DFT) | Investigation of electronic structure, aromaticity, and spectroscopic properties. | Understanding of stability, reactivity, and interpretation of experimental data. |

| Molecular Dynamics (MD) Simulations | Exploration of conformational landscape and dynamic behavior in different environments. | Identification of preferred conformations and understanding of flexibility. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions or interactions with biological macromolecules. | Elucidation of binding modes and mechanisms of action for bioactive derivatives. |

| Reaction Pathway Modeling | Elucidation of reaction mechanisms and prediction of product regioselectivity and stereoselectivity. | Guidance for the design of new synthetic routes and optimization of reaction conditions. |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique structural and electronic features of the 4-Benzyl-4H-1,4-oxazocine ring system suggest that it may exhibit novel reactivity patterns and undergo unprecedented transformations. A key future research direction will be the systematic exploration of its chemical behavior under a variety of reaction conditions.

The presence of both an amine and an ether linkage within the eight-membered ring offers multiple sites for chemical modification. For instance, the nitrogen atom can be involved in reactions typical of tertiary amines, while the ether linkage could be susceptible to cleavage under certain conditions, leading to ring-opening or rearrangement reactions. The double bonds within the ring provide handles for a wide range of transformations, including cycloaddition reactions. The diastereoselective cascade cyclization of diazoimides with alkylidene pyrazolones to form pyrazole-fused oxa-bridged oxazocines demonstrates the potential of the oxazocine scaffold to participate in complex transformations.

Tandem reactions that lead to the rapid construction of molecular complexity are a hallmark of modern organic synthesis. The development of novel tandem sequences starting from 4-Benzyl-4H-1,4-oxazocine could lead to the discovery of new heterocyclic frameworks. For example, a reaction cascade involving the oxazocine ring could be initiated to form polycyclic structures with interesting topologies.

The benzyl group on the nitrogen atom is not merely a passive substituent. It can influence the reactivity of the ring system and could also be a site for chemical modification. For instance, benzylic functionalization or even debenzylation could provide access to a wider range of derivatives. The synthesis of axially chiral N-benzyl carboxamide derivatives as NK1 receptor antagonists highlights the importance of the stereochemistry of N-benzyl groups in bioactive molecules.

Future investigations into the reactivity of 4-Benzyl-4H-1,4-oxazocine will likely involve a broad screening of reaction conditions, including the use of various catalysts, reagents, and energy sources such as light or electricity, to uncover new and unexpected chemical transformations. The following table provides examples of potential reactivity studies for 4-Benzyl-4H-1,4-oxazocine.

| Reaction Type | Potential Transformation of 4-Benzyl-4H-1,4-oxazocine | Expected Outcome |

| Cycloaddition Reactions | [4+2] or [4+3] cycloadditions with various dienophiles or dienes. | Formation of novel polycyclic bridged or fused heterocyclic systems. |

| Ring-Rearrangement Reactions | Acid or base-catalyzed rearrangements of the oxazocine ring. | Access to different heterocyclic scaffolds, such as oxazepines or larger rings. |

| C-H Functionalization | Direct functionalization of C-H bonds on the oxazocine ring or the benzyl group. | Efficient and atom-economical synthesis of a wide range of derivatives. |

| Asymmetric Transformations | Enantioselective reactions to introduce chirality into the oxazocine framework. | Synthesis of optically active compounds for applications in medicinal chemistry. |

| Photochemical Reactions | Exploration of photochemical reactivity, such as isomerizations or cycloadditions. | Discovery of unique light-induced transformations and access to novel structures. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.